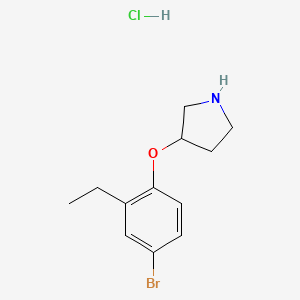

3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride

Overview

Description

3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a pyrrolidine ring substituted with a bromo-ethylphenoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride typically involves the reaction of 4-bromo-2-ethylphenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in solvents like ethanol or water.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenoxy derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays, indicating potential therapeutic applications.

Medicine: In medicine, this compound is being investigated for its potential use in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

- 3-(4-Bromo-2-ethylphenoxymethyl)pyrrolidine hydrochloride

- 3-(4-Bromo-2-ethylphenoxy)ethylamine hydrochloride

- 3-(4-Bromo-2-ethylphenoxy)propylamine hydrochloride

Comparison: Compared to these similar compounds, 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride stands out due to its unique substitution pattern on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 4-bromo-2-ethylphenoxy group. This structural arrangement may influence its interaction with biological targets, enhancing its pharmacological profile.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can inhibit the growth of various bacterial strains, including Gram-positive bacteria .

- Antitumor Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

- Anti-inflammatory Effects : Pyrrolidine derivatives have been noted for their ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed pathways include:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.

- Receptor Modulation : It is hypothesized that the compound could bind to certain receptors, altering cellular signaling pathways and gene expression.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis rates .

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Modulation of inflammatory responses |

Table 2: Case Studies on Antitumor Activity

| Study Reference | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| HeLa | 15.14 ± 1.33 | Higher antiproliferative activity than cisplatin | |

| CT26 | 8.31 ± 0.64 | Significant reduction in cell viability |

Case Studies

- Antimicrobial Study : A recent study demonstrated that pyrrolidine derivatives exhibited potent antimicrobial activity against several bacterial strains. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .

- Cancer Research : In vitro studies on HeLa and CT26 cell lines revealed that compounds similar to this compound showed significant cytotoxic effects, with IC50 values indicating strong antiproliferative activity compared to standard chemotherapeutics like cisplatin .

Properties

IUPAC Name |

3-(4-bromo-2-ethylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO.ClH/c1-2-9-7-10(13)3-4-12(9)15-11-5-6-14-8-11;/h3-4,7,11,14H,2,5-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTWFDBIKJGRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220032-64-3 | |

| Record name | Pyrrolidine, 3-(4-bromo-2-ethylphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.